6-Sulfanilamidoindazole (6-SAI) is a sulfonamide compound primarily recognized for its ability to induce acute, self-limiting arthritis and periarthritis in rats. [] This property has established it as a valuable tool in preclinical research, particularly for investigating the mechanisms of inflammation and evaluating the efficacy of potential anti-inflammatory drugs. [, ]
6-Sulfanilamidoindazole can be classified as an indazole derivative, which is a bicyclic compound containing a fused indole and pyrazole ring. The sulfanilamide moiety contributes to its classification as a sulfonamide, which are known for their antibacterial properties. Sulfonamides were among the first synthetic antimicrobial drugs and are still relevant in modern pharmacology.
The synthesis of 6-sulfanilamidoindazole typically involves several key steps:
For instance, one synthetic route involves heating a mixture of indazole with p-toluenesulfonyl chloride in the presence of a base like triethylamine, yielding the desired sulfonamide product .
The molecular structure of 6-sulfanilamidoindazole can be described as follows:
The presence of both nitrogen atoms in the indazole and the sulfanilamide groups allows for diverse interactions with biological macromolecules.
6-Sulfanilamidoindazole can undergo various chemical reactions:
For example, studies have shown that modifications at the indazole core can lead to derivatives with enhanced biological activity against specific targets .
The mechanism of action for 6-sulfanilamidoindazole primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides disrupt folate synthesis, leading to bacterial cell death.
Additionally, some studies suggest that derivatives may also exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways or cytokine production .
The physical and chemical properties of 6-sulfanilamidoindazole include:
These properties influence both the handling and application of the compound in research settings.
6-Sulfanilamidoindazole has several scientific applications:
Research continues into optimizing its structure for improved efficacy and reduced side effects compared to traditional sulfonamide antibiotics .
6-Sulfanilamidoindazole is a synthetic small molecule belonging to the indazole sulfonamide class of heterocyclic compounds. Its core structure consists of an indazole ring (a benzopyrazole system with fused benzene and pyrazole rings) linked via a sulfonamide (–SO₂–NH–) bridge to an aniline moiety. Systematic IUPAC nomenclature designates it as 4-Amino-N-(1H-indazol-6-yl)benzenesulfonamide, reflecting the position of the amino group on the benzenesulfonamide component and the attachment point on the indazole ring [1] [5]. Non-systematic names include "6-sulfanilamidoindazole" and "indazole-6-sulfanilamide," emphasizing the sulfanilamide (4-aminobenzenesulfonamide) pharmacophore. Its molecular formula is C₁₃H₁₂N₄O₂S, with a molar mass of 288.33 g/mol. Key structural features include:
Table 1: Key Structural Domains of 6-Sulfanilamidoindazole
Domain | Structure/Position | Functional Role |
---|---|---|
Indazole Core | 1H-indazol-6-yl | Nitrogen heterocycle enabling π-stacking |
Sulfonamide Linker | –SO₂–NH– | Hydrogen bonding & bioisosteric properties |
Aniline Moiety | 4-Aminophenyl | Hydrogen bond donation/acceptance |
The sulfonamide linker acts as a bioisostere for carboxylate groups, enhancing metabolic stability and membrane permeability compared to carboxylic acid-containing analogs [2].
The therapeutic lineage of 6-sulfanilamidoindazole traces to two key developments:
Sulfanilamide Origins: Sulfanilamide (4-aminobenzenesulfonamide), first synthesized in 1908 by Paul Gelmo, became the foundation of sulfonamide antibiotics after Gerhard Domagk’s 1935 discovery of Prontosil (a sulfanilamide-azo dye prodrug) [6] [8]. The elucidation of sulfanilamide’s antibacterial mechanism—competitive inhibition of dihydropteroate synthase, blocking folate synthesis—established sulfonamides as critical chemotherapeutic agents [6].
Indazole-Sulfonamide Hybridization: In the 21st century, medicinal chemists fused indazole scaffolds with sulfonamides to exploit synergistic bioactivities. Indazoles confer kinase inhibition and apoptotic activity, while sulfonamides enhance target binding via electrostatic interactions. For example, 2024 research synthesized 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, demonstrating potent MAPK1 inhibition (binding energy: −7.55 to −8.34 kcal/mol) for anticancer applications [2]. This hybrid approach underpins 6-sulfanilamidoindazole’s design, merging indazole’s pharmacokinetic advantages with sulfonamide’s target versatility.
Table 2: Evolution of Key Indazole Sulfonamide Therapeutics
Compound | Structural Feature | Primary Application |
---|---|---|
Sulfanilamide (1908) | 4-Aminobenzenesulfonamide | Antibacterial |
Niraparib (2017 FDA approval) | Indazole-containing PARP inhibitor | Ovarian cancer |
6-Sulfanilamidoindazole derivatives | Indazole-6-sulfanilamide conjugate | Kinase inhibition & apoptosis |
6-Sulfanilamidoindazole derivatives exhibit multifaceted bioactivity, primarily in oncology and infectious disease:
MAPK1 Targeting: Molecular docking confirms strong binding (−8.34 kcal/mol) to MAPK1, a kinase overexpressed in gastric and ovarian cancers [2].
Antimicrobial Activity:Indazole sulfonamides inhibit Mycobacterium tuberculosis inosine monophosphate dehydrogenase (IMPDH), depleting guanine nucleotides. Bead-binding assays and X-ray crystallography validate direct IMPDH inhibition via π-stacking with inosine monophosphate [4].
Selectivity Advantages:Indazole’s bioisosteric resemblance to indoles enhances selectivity for pathogenic vs. human targets. For instance, IMPDH inhibition is bactericidal in mycobacteria but minimally cytotoxic in mammalian cells due to guanine salvage pathways [4] [9].
Table 3: Biological Targets and Activities of 6-Sulfanilamidoindazole Analogs
Biological Target | Activity | Potency (IC₅₀/Kᵢ) | Cellular Effect |
---|---|---|---|
Tubulin | Microtubule destabilization | 0.6–0.9 nM (derivatives) | G₂/M arrest & apoptosis [7] |
MAPK1 kinase | ATP-competitive inhibition | −8.34 kcal/mol (docking) | Anti-proliferative [2] |
IMPDH (Mtb) | Uncompetitive IMP/NAD⁺ inhibition | Low µM | Bacteriolysis [4] |
PIM kinases | ATP-binding site blockade | 29.9 nM (lead compound) | Reduced cell viability [9] |
These properties underscore 6-sulfanilamidoindazole’s role as a versatile pharmacophore for target-specific drug design, particularly in overcoming resistance in oncology and tuberculosis [2] [4] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3